Dioxopiperazine Core: Class-Level HDAC Inhibition Benchmarking Against K-560 and Analogues
The 4-ethyl-2,3-dioxopiperazine-1-carboxamide core shared by CAS 2034315-65-4 and the reference HDAC inhibitor K-560 (1a) functions as a zinc-chelating surface-recognition domain. In the published K-560 series, this core consistently delivers nanomolar HDAC1 inhibition. K-560 (1a) achieves an IC₅₀ of 0.077 μM against HDAC1 and 0.77 μM against HDAC2, with >25 μM against HDAC3, HDAC8, and HDAC6, establishing Class I selectivity [1]. The structurally distinct analogue K-856 (8), which replaces the 4-ethyl-2,3-dioxopiperazine group with a 4-methyl-2,5-dioxopiperazine, exhibits an altered selectivity profile and reduced neuroprotective efficacy in the same ischemia model, underscoring the critical contribution of the 2,3-dioxopiperazine regioisomer and the N-ethyl substituent [2]. While CAS 2034315-65-4 has not been directly assayed in published studies, retention of the identical 4-ethyl-2,3-dioxopiperazine-1-carboxamide core predicts HDAC zinc-binding competence at a level benchmarked by these reference data.
| Evidence Dimension | HDAC inhibitory activity conferred by the 4-ethyl-2,3-dioxopiperazine-1-carboxamide core (class-level benchmark) |
|---|---|
| Target Compound Data | Core identical to K-560 (1a) pharmacophore; no published IC₅₀ for CAS 2034315-65-4 |
| Comparator Or Baseline | K-560 (1a): HDAC1 IC₅₀ = 0.077 μM, HDAC2 IC₅₀ = 0.77 μM, HDAC3/8/6 IC₅₀ >25 μM. K-856 (8) with 2,5-dioxopiperazine: HDAC1 IC₅₀ = 0.086 μM, but reduced in vivo neuroprotection [2] |
| Quantified Difference | The 2,3-dioxopiperazine regioisomer and N-ethyl substituent in K-560 are essential for Class I HDAC selectivity (HDAC1/HDAC3 selectivity ratio >325-fold). Direct data for CAS 2034315-65-4 are not currently available in the public domain. |
| Conditions | Recombinant human HDAC isoforms; HDAC Glo assay; 20–60 min incubation; K-560 series published in Sci Rep 2018 |
Why This Matters
Procurement of CAS 2034315-65-4 secures access to the same zinc-chelating 4-ethyl-2,3-dioxopiperazine-1-carboxamide core validated in the K-560 series, enabling direct assessment of how the novel furan-pyridine side chain modulates HDAC isoform selectivity and cellular potency relative to the well-characterized thienyl-benzamide analogues.
- [1] Hirata Y, Sasaki T, Kanki H, et al. New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death. Sci Rep. 2018;8:1400. Table 1: HDAC IC₅₀ values for compounds 1a, 3–8, 9–11. View Source
- [2] Hirata Y, Sasaki T, Kanki H, et al. New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death. Sci Rep. 2018;8:1400. Full text SAR discussion comparing K-560 (1a) and K-856 (8). View Source
